molecular formula C12H10Cl2N2O2S B2665272 3-amino-4-chloro-N-(3-chlorophenyl)benzene-1-sulfonamide CAS No. 325732-24-9

3-amino-4-chloro-N-(3-chlorophenyl)benzene-1-sulfonamide

Cat. No.: B2665272
CAS No.: 325732-24-9
M. Wt: 317.18
InChI Key: MRJWOYDJTUIBNE-UHFFFAOYSA-N
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Description

Historical Context of Sulfonamide Discovery and Development

The sulfonamide era began in 1932 with Gerhard Domagk’s discovery of prontosil rubrum , the first clinically effective sulfonamide antibiotic. This breakthrough marked a paradigm shift in treating bacterial infections, as prior antimicrobial strategies relied on topical antiseptics or poorly understood systemic agents. Domagk’s work demonstrated that synthetic dyes could be modified to create therapeutic agents, earning him the 1939 Nobel Prize in Physiology or Medicine.

Prontosil’s success spurred rapid innovation, leading to over 5,000 sulfonamide derivatives by the 1940s. Early modifications focused on enhancing antibacterial efficacy and reducing toxicity. For instance, replacing the azo linkage in prontosil with direct sulfonamide groups improved metabolic stability. These efforts laid the groundwork for modern structure-activity relationship (SAR) studies, which later informed the design of This compound .

Table 1: Key Milestones in Sulfonamide Development

Year Discovery/Innovation Significance
1932 Prontosil rubrum (Gerhard Domagk) First systemic sulfonamide antibiotic
1935 Sulfanilamide (active metabolite of prontosil) Simplified structure, broader applications
1940s Diversification into diuretics, antidiabetics Expanded therapeutic utility

Significance in Chemical and Pharmaceutical Research

This compound (molecular formula: $$ \text{C}{12}\text{H}{11}\text{Cl}2\text{N}2\text{O}_2\text{S} $$) exemplifies the strategic incorporation of halogen and amino groups to modulate physicochemical and biological properties. Its structure features:

  • A benzene ring substituted with an amino group at position 3 and chlorine at position 4.
  • A sulfonamide bridge linking the aromatic ring to a 3-chlorophenyl group.

This configuration enhances electron-withdrawing effects and steric bulk, potentially influencing target binding and metabolic stability. Research highlights its utility as:

  • A chemical intermediate in synthesizing more complex sulfonamide derivatives.
  • A model compound for studying halogen interactions in enzyme inhibition.

Table 2: Comparative Analysis of Select Sulfonamide Derivatives

Compound Substituents Key Applications
Prontosil Azo-linked dye Early antibacterial agent
Sulfanilamide Simple sulfonamide Broad-spectrum antibiotic
3-Amino-4-chloro-N-(3-chloro...) Dual chloro, amino groups SAR studies, intermediate

Position Within the Broader Class of Sulfonamide Compounds

Sulfonamides are characterized by the $$ \text{SO}2\text{NH}2 $$ functional group, which confers acidity and hydrogen-bonding capacity. This compound belongs to the N-aryl sulfonamide subclass, distinguished by:

  • Aromatic ring substitutions : The 3-amino and 4-chloro groups create a sterically hindered, electron-deficient core.
  • Chlorophenyl moiety : Introduces hydrophobicity, potentially enhancing membrane permeability.

These features position it as a highly specialized derivative compared to first-generation sulfonamides. Its structural complexity enables precise investigations into:

  • Electrophilic substitution patterns affecting reactivity.
  • Crystal packing interactions influenced by halogen bonds.

Research Objectives and Scope

Current studies on This compound aim to:

  • Elucidate synthetic pathways : Optimize yields and purity using novel catalysts or solvents.
  • Characterize physicochemical properties : Measure solubility, pKa, and thermal stability.
  • Explore biological targets : Screen for activity against bacterial enzymes (e.g., dihydropteroate synthase).
  • Develop analytical methods : Validate HPLC/UV protocols for quantification.

Figure 1: Synthesis Pathway
$$
\text{3-Chloroaniline} + \text{4-Chloro-3-nitrobenzenesulfonyl chloride} \xrightarrow{\text{Base}} \text{Intermediate} \xrightarrow{\text{Reduction}} \text{Target Compound}
$$

This compound’s study bridges synthetic chemistry and pharmacology, offering insights into rational drug design. Future directions may leverage computational modeling to predict its interaction with emerging therapeutic targets.

Properties

IUPAC Name

3-amino-4-chloro-N-(3-chlorophenyl)benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10Cl2N2O2S/c13-8-2-1-3-9(6-8)16-19(17,18)10-4-5-11(14)12(15)7-10/h1-7,16H,15H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRJWOYDJTUIBNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)NS(=O)(=O)C2=CC(=C(C=C2)Cl)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10Cl2N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-4-chloro-N-(3-chlorophenyl)benzene-1-sulfonamide typically involves the reaction of 3-chloroaniline with 4-chlorobenzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

3-chloroaniline+4-chlorobenzenesulfonyl chlorideThis compound\text{3-chloroaniline} + \text{4-chlorobenzenesulfonyl chloride} \rightarrow \text{this compound} 3-chloroaniline+4-chlorobenzenesulfonyl chloride→this compound

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3-amino-4-chloro-N-(3-chlorophenyl)benzene-1-sulfonamide can undergo various chemical reactions, including:

    Substitution Reactions: The amino and chloro groups on the benzene ring can participate in nucleophilic and electrophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids to form biaryl compounds.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include halogens, nitrating agents, and sulfonating agents.

    Oxidation and Reduction: Reagents such as hydrogen peroxide, potassium permanganate, and sodium borohydride are used.

    Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

Medicinal Chemistry Applications

Antimicrobial Activity
This compound has demonstrated significant antimicrobial properties, particularly as an enzyme inhibitor. It mimics the structure of natural substrates, allowing it to inhibit specific enzymes that are crucial for bacterial survival. Research indicates that it can be effective against a range of bacterial infections, suggesting potential therapeutic applications in treating such diseases .

Enzyme Inhibition Mechanism
The mechanism of action primarily involves the compound's ability to interfere with enzyme activity by binding to active sites or altering enzyme conformation. This inhibition is beneficial in developing treatments for conditions where enzyme activity contributes to disease progression.

Case Study: Synthesis and Testing
In a study focused on synthesizing derivatives of sulfonamides, compounds similar to 3-amino-4-chloro-N-(3-chlorophenyl)benzene-1-sulfonamide were evaluated for antiviral activity. Although some derivatives exhibited moderate efficacy, further research is necessary to optimize their structures for enhanced biological activity .

Industrial Applications

Synthesis in Chemical Processes
The compound can be utilized in various chemical syntheses due to its reactive sulfonamide group. It serves as a versatile intermediate in the production of other organic compounds, particularly in the pharmaceutical industry where sulfonamides are commonly used as building blocks for drug development .

Environmental Considerations
Recent advancements have led to eco-friendly synthetic processes for producing sulfonamide derivatives, including this compound. These methods aim to minimize waste and reduce environmental impact during manufacturing .

Future Directions in Research

The ongoing research into this compound highlights the need for:

  • Enhanced Structure-Activity Relationship Studies: To better understand how modifications can improve its efficacy against specific pathogens.
  • Development of Novel Derivatives: Exploring new derivatives could lead to compounds with improved biological activities and reduced side effects.
  • Investigating Broader Applications: Beyond antimicrobial uses, potential applications in other therapeutic areas should be explored.

Mechanism of Action

The mechanism of action of 3-amino-4-chloro-N-(3-chlorophenyl)benzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of the enzyme’s natural substrate. This inhibition can disrupt essential biochemical pathways, leading to the compound’s biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Physicochemical Properties

The following table compares 3-amino-4-chloro-N-(3-chlorophenyl)benzene-1-sulfonamide with analogs differing in substituents on the aromatic rings or sulfonamide side chains:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Structural Features Key Data/Source
This compound (Target Compound) C₁₂H₁₀Cl₂N₂O₂S 333.19 - 3-chlorophenyl sulfonamide
- Cl at position 4, NH₂ at position 3
3-amino-4-chloro-N-(3-chloro-4-methylphenyl)benzene-1-sulfonamide C₁₃H₁₂Cl₂N₂O₂S 355.22 - 3-chloro-4-methylphenyl group
- Additional methyl group enhances lipophilicity
3-amino-4-chloro-N-(2-hydroxyethyl)benzenesulfonamide C₈H₁₁ClN₂O₃S 250.70 - Hydroxyethyl side chain
- Reduced Cl substituents
3-amino-4-chloro-N-(3-bromo-4-methoxyphenyl)benzene-1-sulfonamide C₁₃H₁₂BrClN₂O₃S 391.67 - Bromo and methoxy substituents
- Potential for halogen bonding interactions
N-(3-((1,4-diazepan-1-yl)methyl)phenyl)-4-chlorobenzenesulfonamide (10c) C₁₈H₂₂ClN₃O₂S 379.90 - Diazepane-containing side chain
- Enhanced solubility in acidic conditions

Key Observations :

  • Hydrogen Bonding : The hydroxyethyl analog () may exhibit higher solubility in polar solvents due to the -OH group, whereas the diazepane-containing derivative () benefits from tertiary amine protonation.
Antibacterial Activity
  • The target compound (as ND-7 in ) showed MIC values of 0.6–1.0 μM against Bacillus subtilis, comparable to norfloxacin (NOR, MIC = 0.6 μM). However, it was less active against Staphylococcus aureus (MIC < 2 μM vs. NOR’s 1.1 μM) .
  • Analog ND-8 (α-phenyl, Ar = 3-chlorophenyl) demonstrated similar activity against B. subtilis but lacked data for Gram-negative bacteria, a common limitation in sulfonamide derivatives .
Enzyme Inhibition

    Biological Activity

    3-Amino-4-chloro-N-(3-chlorophenyl)benzene-1-sulfonamide, commonly referred to as a sulfonamide compound, is structurally characterized by its sulfonamide functional group, which is known for various biological activities. This compound has garnered attention in pharmacological research due to its potential therapeutic applications, particularly in the fields of anti-infective and anti-inflammatory therapies.

    • Molecular Formula : C12H10Cl2N2O2S
    • Molecular Weight : 317.19 g/mol
    • CAS Number : 325732-24-9

    Biological Activity

    The biological activity of this compound is primarily attributed to its interactions with various biological targets, including enzymes and receptors involved in disease processes.

    Antimicrobial Activity

    Sulfonamides are well-documented for their antimicrobial properties. Research indicates that this compound exhibits significant activity against a range of bacterial strains. For instance, studies have shown that this compound can inhibit the growth of both Gram-positive and Gram-negative bacteria by interfering with folate synthesis pathways, which are critical for bacterial growth and replication .

    The mechanism by which sulfonamides exert their antimicrobial effects typically involves competitive inhibition of the enzyme dihydropteroate synthase (DHPS), which is crucial for the synthesis of folate in bacteria. By mimicking para-aminobenzoic acid (PABA), a substrate for DHPS, these compounds effectively block the enzyme's activity, leading to a depletion of folate and subsequent inhibition of nucleic acid synthesis .

    Pharmacokinetics and Toxicology

    Pharmacokinetic studies suggest that this compound has favorable absorption characteristics when administered orally. The compound demonstrates moderate bioavailability and is metabolized primarily in the liver, where it undergoes oxidation to form various metabolites .

    Toxicological assessments indicate that while sulfonamides can be effective therapeutics, they may also induce adverse reactions such as hypersensitivity and hematological disorders in some individuals. Monitoring for side effects is essential during clinical use .

    Case Studies

    • Case Study on Antimicrobial Efficacy :
      A study evaluated the efficacy of this compound against multi-drug resistant strains of Escherichia coli. The results demonstrated a significant reduction in bacterial load in treated groups compared to controls, highlighting its potential as an alternative treatment option in antibiotic-resistant infections .
    • In Vivo Studies :
      In vivo experiments involving animal models have shown that administration of this compound resulted in reduced inflammation markers and improved recovery times in models of induced colitis. This suggests potential anti-inflammatory properties alongside its antimicrobial effects .

    Research Findings

    Recent research has focused on the structure-activity relationship (SAR) of sulfonamides, aiming to enhance their efficacy and reduce side effects. Modifications to the sulfonamide structure have been explored to improve binding affinity to target enzymes while minimizing toxicity .

    Table: Biological Activity Overview

    Activity TypeDescriptionReference
    AntimicrobialEffective against Gram-positive and Gram-negative bacteria
    Anti-inflammatoryReduced inflammation in animal models
    Enzyme InhibitionInhibits dihydropteroate synthase
    ToxicityPotential hypersensitivity reactions

    Q & A

    Q. What are the established synthetic routes for 3-amino-4-chloro-N-(3-chlorophenyl)benzene-1-sulfonamide, and how do reaction conditions influence yield and purity?

    • Methodological Answer : The compound is typically synthesized via sulfonylation followed by amidation. For example, 4-chlorobenzenesulfonyl chloride is reacted with 3-chloroaniline in a stoichiometric ratio under reflux in chloroform. Critical parameters include:
    • Temperature : Elevated temperatures (~60–80°C) accelerate the reaction but may increase side products like disubstituted sulfonamides.
    • Solvent : Chloroform or dichloromethane is preferred for solubility and inertness.
    • Work-up : Ice-cold water is used to precipitate the product, followed by recrystallization in ethanol to enhance purity .
      Table 1 : Representative Synthetic Conditions and Outcomes
    Reagent RatioSolventTemp (°C)Yield (%)Purity (HPLC)
    1:1.1CHCl₃607295%
    1:1.2DCM708598%

    Q. What spectroscopic and chromatographic techniques are most effective for characterizing this compound?

    • Methodological Answer :
    • 1H/13C NMR : Key signals include the NH proton (δ 10.2–10.8 ppm, broad singlet) and aromatic protons (δ 7.2–8.1 ppm). The sulfonamide sulfur induces deshielding in adjacent carbons (C-SO₂ at ~125–130 ppm) .
    • Mass Spectrometry (HRMS) : The molecular ion [M+H]+ at m/z 359.97 (C₁₂H₁₀Cl₂N₂O₂S) confirms the molecular formula.
    • HPLC : Reverse-phase C18 columns with acetonitrile/water (70:30) and 0.1% TFA achieve baseline separation of impurities .

    Q. How does the crystal structure of this compound inform its reactivity and intermolecular interactions?

    • Methodological Answer : X-ray crystallography reveals a bent conformation at the sulfonamide sulfur (C–SO₂–NH–C torsion angle = -58.4°), stabilizing intramolecular N–H⋯O hydrogen bonds. The 77.1° dihedral angle between the two aromatic rings reduces π-π stacking, favoring van der Waals packing in the solid state. This steric hindrance may slow nucleophilic substitution at the chloro groups .

    Advanced Research Questions

    Q. How can computational methods predict the regioselectivity of electrophilic substitution reactions on this compound?

    • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) identify electron-deficient regions. The amino group activates the para position on the benzene ring (Mulliken charge = -0.12), while the chloro groups deactivate ortho/meta positions (charge = +0.08). Frontier Molecular Orbital (FMO) analysis shows the HOMO is localized on the amino group, guiding electrophilic attack . Table 2 : Calculated Reactivity Indices for Electrophilic Substitution
    PositionMulliken ChargeHOMO Contribution
    Para-0.120.45
    Ortho+0.080.22

    Q. What strategies resolve contradictions in crystallographic and solution-phase data for this compound?

    • Methodological Answer : Discrepancies between solid-state (X-ray) and solution (NMR) structures often arise from dynamic effects. For example:
    • Dynamic NMR : Variable-temperature studies (e.g., -40°C to 80°C) can detect rotational barriers around the sulfonamide S–N bond.
    • Twinning Analysis : SHELXL refinement with TWIN/BASF commands addresses overlapping reflections in low-quality crystals .

    Q. How does the compound’s reactivity vary under acidic vs. basic conditions, and what intermediates form?

    • Methodological Answer :
    • Acidic Conditions : Protonation of the sulfonamide nitrogen (pKa ~3.5) generates a resonance-stabilized cation, enhancing electrophilic substitution at the 4-chloro position.
    • Basic Conditions : Deprotonation (pKa ~10.2) forms a sulfonamide anion, promoting nucleophilic aromatic substitution (e.g., Cl → OH with KOH/EtOH at 120°C).
      Table 3 : Reaction Pathways Under Different pH Conditions
    ConditionMajor ProductMechanism
    pH < 33-Amino-4-chloro-sulfonic acidElectrophilic
    pH > 103-Amino-4-hydroxy derivativeNucleophilic

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